1-Isopropylpyrazole-4-acetic Acid
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Overview
Description
1-Isopropylpyrazole-4-acetic Acid is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpyrazole-4-acetic Acid can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . These reactions typically occur under mild conditions and can be catalyzed by various agents, including silver, copper, and ruthenium .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpyrazole-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Isopropylpyrazole-4-acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropylpyrazole-4-acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: A related compound used in the synthesis of phosphodiesterase inhibitors.
1-Isopropyl-1H-pyrazole: A simpler derivative with similar structural features.
Uniqueness: 1-Isopropylpyrazole-4-acetic Acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)3-8(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
FOEIEJOIRZVVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CC(=O)O |
Origin of Product |
United States |
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